2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide is an organic compound that belongs to the class of benzofurans and furans It is characterized by the presence of a benzofuran ring substituted with dimethyl groups and an acetamide group linked to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving a furan derivative and the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amides or ethers.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and receptor binding.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Materials Science: In organic electronic applications, the compound may function as a charge carrier or light-emitting material, with its electronic properties being influenced by the conjugated benzofuran and furan rings.
Comparison with Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid: This compound lacks the furan ring and acetamide group, making it less complex and potentially less versatile in its applications.
2-(4,6-dimethylbenzofuran-3-yl)acetic acid: This compound has a different substitution pattern on the benzofuran ring, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of benzofuran and furan rings, along with the presence of dimethyl and acetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-5-6-15-13(10-21-17(15)12(11)2)8-16(19)18-9-14-4-3-7-20-14/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTOSYSYEPKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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